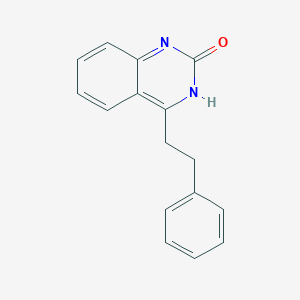
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate: is an organic compound that features a benzoate ester functional group, a bromine atom, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-4-nitrobenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-nitrobenzoate.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder and hydrochloric acid, yielding methyl 3-bromo-4-aminobenzoate.
Substitution: The amine group is then reacted with pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate.
Industrial Production Methods: Industrial production methods would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The ester and pyrrolidine groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Biology and Medicine:
Drug Development: The pyrrolidine ring is a common motif in pharmaceuticals, making this compound a candidate for drug discovery and development.
Biological Probes: Used in the design of molecules for probing biological systems.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action for methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate would depend on its specific application. In drug development, it might interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its structural properties.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-fluoro-4-(pyrrolidin-1-yl)benzoate
- Methyl 3-chloro-4-(pyrrolidin-1-yl)benzoate
- Methyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Uniqueness:
- Bromine Atom: The presence of a bromine atom can influence the compound’s reactivity and interactions, making it unique compared to its fluoro, chloro, and iodo analogs.
- Pyrrolidine Ring: The pyrrolidine ring contributes to the compound’s three-dimensional structure, affecting its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
1131594-16-5 |
|---|---|
Molekularformel |
C12H14BrNO2 |
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
methyl 3-bromo-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
ULPJSJRZHVIRJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


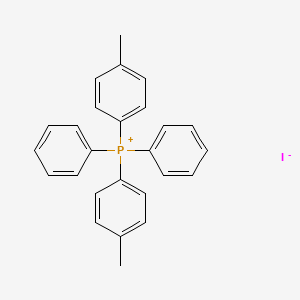
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)


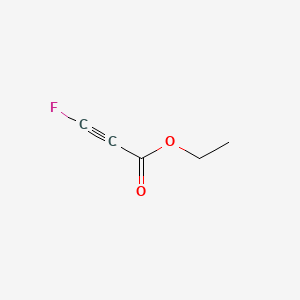


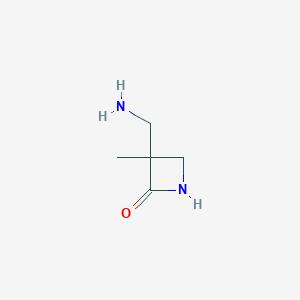

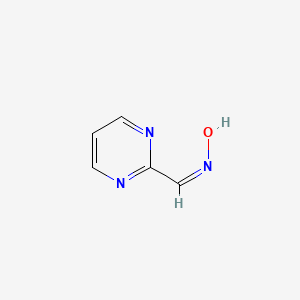


![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)
